Eu(TTA)3phen
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Overview
Description
Europium, (1,10-phenanthroline-kN1,kN10)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato-kO1,kO3]- is a luminescent europium complex. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications. The molecular formula of this compound is C36H20EuF9N2O6S3, and it has a molecular weight of 995.69 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Europium, (1,10-phenanthroline-kN1,kN10)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato-kO1,kO3]- typically involves the reaction of europium chloride with 1,10-phenanthroline and 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione in a suitable solvent such as ethanol or acetonitrile. The reaction is carried out under reflux conditions for several hours, followed by cooling and precipitation of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the consistency and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Europium, (1,10-phenanthroline-kN1,kN10)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato-kO1,kO3]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of europium.
Reduction: Reduction reactions can convert the europium ion to a lower oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield europium(III) oxide, while reduction can produce europium(II) complexes .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a luminescent probe due to its strong emission properties. It is employed in the development of sensors and imaging agents .
Biology
In biological research, the compound is used for fluorescence microscopy and as a marker in various bioassays. Its luminescent properties allow for the detection and imaging of biological molecules .
Medicine
In medicine, the compound is explored for its potential use in diagnostic imaging and as a contrast agent in magnetic resonance imaging (MRI) .
Industry
Industrially, the compound is used in the development of advanced materials, including light-emitting diodes (LEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of Europium, (1,10-phenanthroline-kN1,kN10)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato-kO1,kO3]- involves the absorption of light energy, followed by the emission of light at specific wavelengths. The europium ion acts as the central luminescent center, while the ligands facilitate energy transfer and enhance the emission properties . The molecular targets and pathways involved include interactions with organic molecules and coordination with other metal ions .
Comparison with Similar Compounds
Similar Compounds
- Europium, (1,10-phenanthroline)tris(2-thenoyltrifluoroacetonato)
- Europium, (1,10-phenanthroline)tris(acetylacetonato)
- Europium, (1,10-phenanthroline)tris(dibenzoylmethanato)
Uniqueness
Europium, (1,10-phenanthroline-kN1,kN10)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato-kO1,kO3]- is unique due to its specific ligand combination, which provides distinct photophysical properties. The presence of 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato ligands enhances its luminescent efficiency and stability compared to other similar compounds .
Properties
Molecular Formula |
C36H20EuF9N2O6S3 |
---|---|
Molecular Weight |
995.7 g/mol |
IUPAC Name |
europium(3+);1,10-phenanthroline;(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate |
InChI |
InChI=1S/C12H8N2.3C8H5F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4,12H;/q;;;;+3/p-3/b;3*5-4-; |
InChI Key |
GMFTYFSOONOZOH-MCTJRNESSA-K |
Isomeric SMILES |
C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].[Eu+3] |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3] |
Origin of Product |
United States |
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